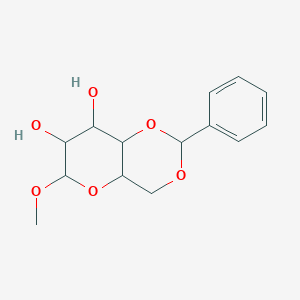

Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170162. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4aR,6S,7R,8R,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10-,11-,12-,13?,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSWDMJYIDBTMV-BTZLDLHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20953584 | |

| Record name | (4aR,6S,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20822 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3162-96-7 | |

| Record name | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3162-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4aR,6S,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis of Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside from methyl-α-D-glucopyranoside"

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside from methyl-α-D-glucopyranoside. This compound is a crucial intermediate in carbohydrate chemistry, frequently utilized in the synthesis of complex oligosaccharides and glycoconjugates due to the selective protection of the 4- and 6-hydroxyl groups of the glucopyranoside ring. This guide presents a comparative summary of various synthetic protocols, detailed experimental procedures, and a logical workflow for the synthesis.

Core Concepts and Reaction Mechanism

The synthesis of this compound involves the acid-catalyzed reaction of methyl-α-D-glucopyranoside with a benzaldehyde equivalent. This reaction is a classic example of acetal formation, specifically the protection of a 1,3-diol. The regioselectivity for the 4- and 6-hydroxyl groups is driven by the thermodynamic stability of the resulting six-membered cyclic acetal. The reaction is reversible and often requires the removal of water or an alcohol byproduct to drive the equilibrium towards the product.

Commonly employed benzaldehyde equivalents include benzaldehyde itself, typically with a dehydrating agent or Lewis acid catalyst like zinc chloride, or benzaldehyde dimethyl acetal in a transacetalation reaction catalyzed by an acid such as camphor-10-sulfonic acid (CSA) or p-toluenesulfonic acid. The use of benzaldehyde dimethyl acetal is often preferred as it is a milder method.[1]

Comparative Analysis of Synthetic Protocols

The choice of reagents and reaction conditions significantly impacts the yield and purity of the final product. The following table summarizes quantitative data from various reported methods for the synthesis of this compound.

| Method | Reagents | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) |

| 1 | Benzaldehyde | Zinc Chloride | None | 48 hours | Room Temp. | 63 | 164–165 |

| 2 | Benzaldehyde Dimethyl Acetal | Camphor-10-sulfonic acid | DMF | 6 hours | 50°C | 76 | 160–163 |

| 3 | Benzaldehyde Dimethyl Acetal | Camphor-10-sulfonic acid | Acetonitrile | 15-20 minutes | Reflux | Not specified | 166–167 |

| 4 | Benzaldehyde Dimethyl Acetal | Camphor-10-sulfonic acid | Acetonitrile | 16 hours | Room Temp. | Not specified | 166–167 |

Detailed Experimental Protocols

Below are detailed experimental procedures for two common methods of synthesizing this compound.

Method 1: Using Benzaldehyde and Zinc Chloride[2]

This protocol is a classic and cost-effective method for the synthesis.

Materials:

-

Methyl-α-D-glucopyranoside (60 g, 0.31 mol)

-

Freshly fused and powdered zinc chloride (45 g)

-

Benzaldehyde (150 mL)

-

Water

-

Hexane

-

Chloroform

-

Ether

Procedure:

-

A mixture of methyl-α-D-glucopyranoside, freshly fused and powdered zinc chloride, and benzaldehyde is stirred at room temperature for 48 hours.[2]

-

The resulting pale-yellow, cloudy reaction mixture is poured slowly, with stirring, into 1.25 L of cold water.[2]

-

The mixture is stirred for an additional 10 minutes and then refrigerated overnight.[2]

-

Hexane (75 mL) is added, and the mixture is stirred for 30 minutes to aid in the removal of excess benzaldehyde.[2]

-

The product is collected by filtration on a Büchner funnel, washed twice with 100 mL of cold water, and dried under vacuum at room temperature overnight.[2]

-

Recrystallization from chloroform-ether affords the analytically pure material (55 g, 63% yield) with a melting point of 164–165°C.[2]

Method 2: Using Benzaldehyde Dimethyl Acetal and Camphor-10-sulfonic Acid[3]

This method utilizes a transacetalation reaction, which is generally milder and can lead to higher yields.

Materials:

-

Methyl-α-D-glucopyranoside (5 g, 25.74 mmol)

-

Benzaldehyde dimethyl acetal (5 mL, 33.5 mmol)

-

Camphor-10-sulfonic acid (100 mg)

-

Dry N,N-Dimethylformamide (DMF) (30 mL)

-

Triethylamine (Et3N)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

A solution of methyl-α-D-glucopyranoside in dry DMF is treated with benzaldehyde dimethyl acetal and camphor-10-sulfonic acid.[3]

-

The mixture is heated at 50°C for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an ethyl acetate-hexane (3:1) solvent system.[3]

-

After cooling to room temperature, the mixture is neutralized with triethylamine.[3]

-

The mixture is then diluted with ethyl acetate, washed with saturated sodium bicarbonate solution and brine, and dried over anhydrous sodium sulfate.[3]

-

The solvent is removed under reduced pressure.[3]

-

The residue is purified by column chromatography on silica gel with ethyl acetate-hexane (3:1) as an eluent to afford methyl 4,6-O-benzylidene-α-D-glucopyranoside as a white crystalline solid (5.5 g, 76% yield) with a melting point of 160-163°C.[3]

Experimental Workflow and Logic

The synthesis of this compound follows a logical sequence of steps, from reaction setup to product purification and characterization. The following diagram illustrates this workflow.

Caption: Synthetic workflow for this compound.

This guide provides a comprehensive overview for the synthesis of this compound, a valuable building block in synthetic carbohydrate chemistry. The provided protocols and comparative data will aid researchers in selecting the most suitable method for their specific needs, ensuring efficient and successful synthesis.

References

An In-depth Technical Guide on the Physical Properties of Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside, a pivotal intermediate in carbohydrate chemistry and drug development.[1][2][3][4] This document is designed to be a practical resource, offering detailed experimental protocols and clearly presented data to support laboratory research and development. The strategic protection of the 4- and 6-hydroxyl groups of the glucopyranoside ring makes this compound a versatile building block for the synthesis of a wide array of carbohydrate derivatives.[5][6]

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are well-documented, providing a solid foundation for its application in synthetic chemistry. A summary of these properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈O₆ | [2][3][7][8][9][10] |

| Molecular Weight | 282.29 g/mol | [2][3][7][8][9][10][11] |

| Appearance | White to almost white crystalline powder or solid | [8][10] |

| Melting Point | 164-167 °C | [7][9][10][11] |

| Optical Rotation [α]D | +100.0° to +113.1° (c=1 or 2, in chloroform or acetonitrile) | [9][11][12][13] |

| Density | 1.4 ± 0.1 g/cm³ | [14] |

| Boiling Point | 473.0 ± 45.0 °C at 760 mmHg | [7][14] |

| Flash Point | 239.8 °C | [7] |

| Solubility | Soluble in water, acetone, benzene, ethyl ether, chloroform, DMF, DMSO, and methanol. | [1][2] |

| Storage Temperature | 2-8°C | [1][2][9][11] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research.

Synthesis of this compound

The synthesis of the title compound is a standard procedure in carbohydrate chemistry, typically involving the reaction of methyl-α-D-glucopyranoside with benzaldehyde or a benzaldehyde equivalent in the presence of an acid catalyst.[5][15][16]

Materials:

-

Methyl-α-D-glucopyranoside

-

Benzaldehyde dimethyl acetal (or benzaldehyde and a dehydrating agent like ZnCl₂)

-

Camphor-10-sulphonic acid (or another acid catalyst)

-

Dry N,N-Dimethylformamide (DMF)

-

Triethylamine (Et₃N)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for column chromatography (e.g., ethyl acetate-hexane mixture)

Procedure:

-

A solution of methyl-α-D-glucopyranoside (1 equivalent) in dry DMF is prepared.

-

Benzaldehyde dimethyl acetal (1.3 equivalents) and a catalytic amount of camphor-10-sulphonic acid are added to the solution.[5]

-

The reaction mixture is heated at approximately 50°C for several hours, with the progress monitored by Thin Layer Chromatography (TLC).[5]

-

Upon completion, the reaction is cooled to room temperature and neutralized with triethylamine.[5]

-

The mixture is diluted with ethyl acetate and washed successively with saturated sodium bicarbonate solution and brine.[5]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.[5]

-

The resulting residue is purified by column chromatography on silica gel to yield the pure product.[5]

Melting Point Determination

The melting point is a key indicator of purity.[17]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes

-

Mortar and pestle

Procedure:

-

A small amount of the crystalline sample is finely powdered using a mortar and pestle.[17]

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.[18]

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially near the expected melting point.[18]

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range.[18]

Optical Rotation Measurement (Polarimetry)

Optical rotation is a characteristic property of chiral molecules.[19][20]

Apparatus:

-

Polarimeter

-

Polarimeter cell (e.g., 1 dm length)

-

Volumetric flask

-

Analytical balance

Procedure:

-

A solution of the compound is prepared by accurately weighing a sample and dissolving it in a specific volume of a suitable solvent (e.g., chloroform) in a volumetric flask.[19][20]

-

The polarimeter is calibrated using a blank (the pure solvent).[21]

-

The polarimeter cell is rinsed and filled with the sample solution, ensuring no air bubbles are present.[21]

-

The cell is placed in the polarimeter, and the observed angle of rotation (α) is measured.[19]

-

The specific rotation [α] is calculated using the formula: [α] = α / (c × l), where 'c' is the concentration in g/mL and 'l' is the path length of the cell in decimeters.[20]

Solubility Determination

Assessing solubility is fundamental for applications in drug formulation and reaction chemistry.[22][23]

Procedure:

-

A small, known amount of the solute is added to a specific volume of the solvent in a test tube.

-

The mixture is agitated (e.g., by vortexing or shaking) at a constant temperature.

-

Observations are made to determine if the solute dissolves completely.

-

If the solute dissolves, more is added incrementally until saturation is reached.

-

Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by analyzing the concentration of the saturated solution.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule.[24][25][26][27]

Procedure:

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a solvent from a saturated solution of the compound.[27][28]

-

Data Collection: A suitable crystal is mounted on the diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[26]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The structural model is then refined to best fit the experimental data.[25][26] A recent study provided the crystal structure of the monohydrate form of the title compound.[29]

Visualizations

The following diagrams illustrate the workflows for the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Workflow for the physical characterization of the synthesized product.

References

- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound CAS#: 3162-96-7 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 3162-96-7 [chemicalbook.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. This compound | C14H18O6 | CID 11822086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (+)-(4,6-O-亚苄基)甲基-α-D-吡喃葡萄糖苷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. (+)-(4,6-O-Benzylidene)methyl-a- D -glucopyranoside 97 3162-96-7 [sigmaaldrich.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. (+)-(4,6-O-亚苄基)甲基-α-D-吡喃葡萄糖苷 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 14. CAS#:3162-96-7 | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Chemsrc [chemsrc.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. thinksrs.com [thinksrs.com]

- 19. torontech.com [torontech.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. rudolphresearch.com [rudolphresearch.com]

- 22. uobabylon.edu.iq [uobabylon.edu.iq]

- 23. youtube.com [youtube.com]

- 24. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 25. mkuniversity.ac.in [mkuniversity.ac.in]

- 26. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. How To [chem.rochester.edu]

- 29. journals.iucr.org [journals.iucr.org]

Navigating the Solubility Landscape of Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on compiling qualitative solubility information and presenting a detailed, generalized experimental protocol for its quantitative determination. This guide is intended to be a valuable resource for researchers working with this compound in synthesis, purification, and formulation development.

Qualitative Solubility Profile

This compound, a key chiral building block in carbohydrate chemistry, exhibits solubility in a range of organic solvents. The available data from various sources is summarized below. It is important to note that this information is qualitative and solubility can be influenced by factors such as temperature and the purity of both the solute and the solvent.

| Solvent Classification | Solvent Name | Solubility |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble[1] |

| Dimethyl sulfoxide (DMSO) | Soluble[1] | |

| Acetone | Soluble[2] | |

| Polar Protic | Methanol | Soluble[1] |

| Water | Soluble[2] | |

| Non-Polar/Weakly Polar | Chloroform | Soluble[1] |

| Ethyl Acetate | Soluble[1] | |

| Benzene | Soluble[2][3] | |

| Ethyl Ether | Soluble[2] |

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following experimental protocol outlines a standard method for determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with airtight caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI), or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately weigh the filtered solution.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

-

Once the solvent is fully evaporated, weigh the vial containing the dry solid residue. The difference in weight will give the mass of the dissolved solute.

-

Alternatively, for a more precise measurement, a validated analytical technique such as HPLC or UV-Vis spectroscopy can be used.

-

HPLC/UV-Vis Method: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. Create a calibration curve by plotting the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) against concentration. The concentration of the filtered saturated solution can then be accurately determined by comparing its analytical response to the calibration curve.

-

-

-

Calculation of Solubility:

-

Solubility can be expressed in various units, such as g/100 mL or mg/mL.

-

Gravimetric Method: Solubility ( g/100 mL) = (mass of dissolved solid in g / volume of solvent in mL) * 100

-

Instrumental Analysis Method: The concentration obtained from the calibration curve will directly give the solubility.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

An In-depth Technical Guide to Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside: Structure, Stereochemistry, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and synthesis of Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside, a pivotal protected monosaccharide in carbohydrate chemistry. This versatile building block is instrumental in the synthesis of a wide array of complex carbohydrates and glycoconjugates, making a thorough understanding of its properties essential for researchers in drug development and related scientific fields.

Chemical Structure and Properties

This compound is a derivative of methyl-α-D-glucopyranoside in which the 4- and 6-hydroxyl groups are protected as a benzylidene acetal.[1] This protection strategy imparts specific reactivity and conformational rigidity to the molecule, allowing for selective chemical modifications at the remaining free hydroxyl groups at positions 2 and 3.

The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| IUPAC Name | (4aR,6S,7R,8R,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][2][3]dioxine-7,8-diol[2] |

| CAS Number | 3162-96-7[2] |

| Molecular Formula | C₁₄H₁₈O₆[2] |

| Molecular Weight | 282.29 g/mol [2] |

| Appearance | White crystalline powder[2] |

| Melting Point | 164-165 °C |

| Optical Rotation | [α]D¹⁹ +113.1° (c = 1 in chloroform) |

Stereochemistry

The stereochemistry of this compound is a critical aspect that dictates its reactivity and role in asymmetric synthesis. The core D-glucopyranoside structure exists in a rigid chair conformation. The key stereochemical features are:

-

Anomeric Center (C1): The methoxy group is in the axial position, defining the α-anomer.

-

Glucopyranose Ring: The stereocenters at C2, C3, C4, and C5 retain the characteristic configuration of D-glucose.

-

Benzylidene Acetal: The benzylidene group forms a 1,3-dioxane ring fused to the pyranose ring. The phenyl group predominantly occupies the equatorial position on the dioxane ring, which is the thermodynamically more stable conformation.[4] This results in a specific configuration at the benzylic carbon of the acetal.

The conformational rigidity imparted by the fused ring system is a key feature, influencing the accessibility of the remaining hydroxyl groups.

Caption: Chemical structure of this compound.

Experimental Protocols

The synthesis of this compound is a standard procedure in carbohydrate chemistry, typically involving the acid-catalyzed reaction of methyl-α-D-glucopyranoside with benzaldehyde or a benzaldehyde equivalent.

Synthesis from Methyl-α-D-glucopyranoside and Benzaldehyde Dimethyl Acetal

This method offers good yields and avoids the need to remove water from the reaction mixture.

Materials:

-

Methyl-α-D-glucopyranoside

-

Benzaldehyde dimethyl acetal

-

p-Toluenesulfonic acid (catalytic amount)

-

N,N-Dimethylformamide (DMF)

-

Triethylamine

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Dissolve methyl-α-D-glucopyranoside in anhydrous DMF.

-

Add benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid to the solution.

-

Heat the reaction mixture at a controlled temperature (e.g., 60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with triethylamine.

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure this compound.

References

An In-Depth Technical Guide to the NMR Spectrum Analysis of Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside, a pivotal intermediate in carbohydrate chemistry and drug development. This document outlines the structural elucidation of the molecule through detailed ¹H and ¹³C NMR data, presents established experimental protocols for its synthesis and NMR analysis, and visualizes key relationships and workflows.

Structural Elucidation through NMR Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide definitive information on the connectivity and stereochemistry of the pyranose ring and its substituents.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), reveals distinct signals for each proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, and the coupling constants (J) provide information about the dihedral angles between adjacent protons, which is crucial for confirming the stereochemistry.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 4.80 | d | 3.7 |

| H-2 | 3.65 | dd | 9.5, 3.7 |

| H-3 | 3.95 | t | 9.5 |

| H-4 | 3.82 | t | 9.5 |

| H-5 | 3.50 | ddd | 9.5, 9.5, 4.8 |

| H-6a | 4.28 | dd | 9.5, 4.8 |

| H-6e | 3.78 | t | 9.5 |

| OCH₃ | 3.41 | s | - |

| Ph-H | 7.30-7.50 | m | - |

| Ph-CH | 5.50 | s | - |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific NMR instrument used.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 99.8 |

| C-2 | 72.0 |

| C-3 | 74.5 |

| C-4 | 81.5 |

| C-5 | 62.5 |

| C-6 | 68.9 |

| OCH₃ | 55.4 |

| Ph-CH | 101.5 |

| Ph-C (ipso) | 137.5 |

| Ph-C (ortho) | 126.3 |

| Ph-C (meta) | 128.3 |

| Ph-C (para) | 129.2 |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is a common procedure in carbohydrate chemistry, typically involving the reaction of methyl-α-D-glucopyranoside with benzaldehyde dimethyl acetal.[1]

Materials:

-

Methyl-α-D-glucopyranoside

-

Benzaldehyde dimethyl acetal

-

Camphor-10-sulfonic acid (catalyst)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (Et₃N)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve methyl-α-D-glucopyranoside in anhydrous DMF.

-

Add benzaldehyde dimethyl acetal and a catalytic amount of camphor-10-sulfonic acid to the solution.

-

Heat the reaction mixture at a controlled temperature (e.g., 60 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with triethylamine.

-

Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

NMR Sample Preparation and Analysis

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

-

This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm)

-

Pipette

-

Vortex mixer (optional)

Procedure:

-

Weigh the desired amount of the compound and transfer it into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform to the NMR tube.

-

Cap the tube and gently agitate or vortex until the sample is completely dissolved.

-

Place the NMR tube in the spectrometer's sample holder.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹H NMR, a relaxation delay of 1-2 seconds is common, while for ¹³C NMR, a longer relaxation delay may be necessary for quaternary carbons.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from synthesis to NMR analysis.

Caption: Experimental workflow for the synthesis and NMR analysis of the title compound.

Key NMR Signal Correlations

This diagram illustrates the key proton and carbon assignments in the molecular structure of this compound.

References

An In-depth Technical Guide to the Discovery and Historical Synthesis of Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside is a cornerstone in synthetic carbohydrate chemistry. Its rigid structure and the selective protection of the 4- and 6-hydroxyl groups have made it an invaluable intermediate for the synthesis of a vast array of complex carbohydrates and glycoconjugates.[1] This guide provides a comprehensive overview of its discovery, historical development, and the key experimental protocols that have defined its synthesis.

Historical Context and Discovery

The precise first synthesis of this compound is not definitively documented in a single seminal publication. Its development is intertwined with the broader advancements in carbohydrate chemistry during the late 19th and early 20th centuries, a period marked by the pioneering work of chemists like Emil Fischer. The foundational reactions that enable its synthesis, namely the formation of methyl glycosides and the protection of diols as benzylidene acetals, were established during this era.

Early methods for creating acetals from sugars often involved the direct reaction with benzaldehyde in the presence of a strong acid catalyst. One of the earliest and most referenced methods for the preparation of this compound involves the reaction of methyl-α-D-glucopyranoside with benzaldehyde and fused zinc chloride.[2] This straightforward, one-step synthesis provided a reliable route to this important derivative, albeit with the use of a strong Lewis acid and often requiring significant purification.

Later innovations focused on milder and more efficient methods. The use of benzaldehyde dimethyl acetal in the presence of a catalytic amount of an acid, such as camphor-10-sulfonic acid or p-toluenesulfonic acid, emerged as a popular alternative.[3][4] This transacetalation reaction offered higher yields and greater selectivity, minimizing the formation of byproducts.

Key Synthetic Methodologies

Two primary historical methods have been instrumental in the synthesis of this compound. These methods, while foundational, have been refined over the years to improve yield, purity, and scalability.

The Zinc Chloride Method

This classic procedure relies on the reaction of methyl-α-D-glucopyranoside with benzaldehyde using freshly fused and powdered zinc chloride as a catalyst. The reaction is typically stirred at room temperature for an extended period.[2]

The Benzaldehyde Dimethyl Acetal Method

A more modern and widely adopted approach involves the reaction of methyl-α-D-glucopyranoside with benzaldehyde dimethyl acetal in a suitable solvent like dimethylformamide (DMF) or chloroform, catalyzed by an acid such as camphor-10-sulfonic acid.[3][5] This method often provides higher yields and is considered more efficient.

Experimental Protocols

Synthesis via the Zinc Chloride Method

Materials:

-

Methyl α-D-glucopyranoside

-

Benzaldehyde ("practical" grade)

-

Freshly fused and powdered zinc chloride

-

Cold water

-

Hexane

-

Chloroform

-

Ether

Procedure:

-

A mixture of methyl α-D-glucopyranoside (60 g, 0.31 mol), freshly fused and powdered zinc chloride (45 g), and benzaldehyde (150 mL) is stirred at room temperature for 48 hours.[2]

-

The resulting pale-yellow, cloudy reaction mixture is poured slowly, with stirring, into 1.25 L of cold water.[2]

-

The mixture is stirred for an additional 10 minutes and then refrigerated overnight.[2]

-

Hexane (75 mL) is added, and the mixture is stirred for 30 minutes to aid in the removal of excess benzaldehyde.[2]

-

The product is separated on a Büchner funnel, washed twice with 100 mL of cold water, and dried under vacuum at room temperature overnight.[2]

-

Recrystallization from chloroform-ether affords the analytically pure material.[2]

Synthesis via the Benzaldehyde Dimethyl Acetal Method

Materials:

-

Methyl-α-D-glucopyranoside

-

Dry Dimethylformamide (DMF)

-

Benzaldehyde dimethyl acetal

-

Camphor-10-sulfonic acid

-

Triethylamine (Et3N)

-

Ethyl acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Ethyl acetate-hexane (3:1) as eluant

Procedure:

-

A solution of methyl-α-D-glucopyranoside (5 g, 25.74 mmol) in dry DMF (30 ml) is treated with benzaldehyde dimethyl acetal (5 ml, 33.5 mmol) and camphor-10-sulfonic acid (100 mg).[3]

-

The mixture is heated at 50°C for 6 hours.[3]

-

After cooling to room temperature, the mixture is neutralized with Et3N, diluted with EtOAc, and washed with saturated NaHCO3 and brine.[3]

-

The organic layer is dried over Na2SO4 and the solvent is removed under reduced pressure.[3]

-

The residue is purified by silica gel column chromatography with ethyl acetate-hexane (3:1) as an eluant to afford the product as a white crystalline solid.[3]

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and characterization of this compound.

Table 1: Reaction Conditions and Yields

| Method | Reagents | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Zinc Chloride | Methyl α-D-glucopyranoside, Benzaldehyde | Zinc Chloride | None | 48 hours | Room Temp. | 63 | [2] |

| Benzaldehyde Dimethyl Acetal | Methyl α-D-glucopyranoside, Benzaldehyde Dimethyl Acetal | Camphor-10-sulfonic acid | DMF | 6 hours | 50°C | 76 | [3] |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Reference |

| Molecular Formula | C14H18O6 | [6] |

| Molecular Weight | 282.29 g/mol | [6] |

| Melting Point | 160-163°C | [3] |

| 164-165°C | [2][7] | |

| 164-167°C | [8] | |

| Optical Rotation [α]D | +118° (c 1, CHCl3) | [2] |

| +113.1° (c = 1, chloroform) | [7] | |

| Appearance | White crystalline solid/powder | [3][6] |

Mandatory Visualization

Caption: Comparative workflow of historical synthetic routes.

Logical Relationships in Synthesis

The choice of synthetic route often depends on the desired scale, available reagents, and tolerance for certain reaction conditions. The logical progression from the harsher zinc chloride method to the milder and more efficient benzaldehyde dimethyl acetal method reflects the evolution of synthetic organic chemistry towards greater control and efficiency.

Caption: Decision logic for synthetic pathway selection.

Conclusion

The synthesis of this compound represents a significant milestone in carbohydrate chemistry. The historical methods, particularly the zinc chloride and benzaldehyde dimethyl acetal routes, have paved the way for countless applications in drug discovery and materials science. Understanding the evolution of these synthetic protocols provides valuable insights into the principles of protecting group chemistry and the ongoing quest for more efficient and selective transformations. This foundational knowledge remains critical for researchers and scientists working at the forefront of carbohydrate-related fields.

References

- 1. This compound | 3162-96-7 [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C14H18O6 | CID 11822086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (+)-(4,6-O-亚苄基)甲基-α-D-吡喃葡萄糖苷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Page loading... [wap.guidechem.com]

The Basal Reactivity of Free Hydroxyl Groups in Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside is a pivotal intermediate in carbohydrate chemistry, prized for its utility in the synthesis of a wide array of biologically significant molecules. The strategic protection of the C4 and C6 hydroxyl groups by the benzylidene acetal leaves the C2 and C3 hydroxyls amenable to further functionalization. Understanding the inherent reactivity of these remaining hydroxyl groups is paramount for designing efficient and regioselective synthetic strategies. This technical guide provides a comprehensive overview of the basic reactivity of the C2 and C3 hydroxyl groups, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this field.

Core Concepts: Differential Reactivity of C2-OH and C3-OH

The reactivity of the vicinal diol at C2 and C3 of this compound is governed by a combination of electronic and steric factors. The C2 hydroxyl group is generally considered to be more acidic due to the electron-withdrawing inductive effect of the anomeric center (C1). This increased acidity can favor reactions that proceed through an alkoxide intermediate under basic conditions.

Conversely, the C3 hydroxyl group is often more sterically accessible, which can influence the regioselectivity of reactions involving bulky reagents. The interplay of these factors allows for the selective functionalization of either hydroxyl group under carefully controlled reaction conditions.

Quantitative Analysis of Regioselective Reactions

The selective modification of the C2 and C3 hydroxyl groups has been the subject of numerous studies. The following tables summarize the quantitative data on product distribution in various regioselective reactions.

Table 1: Regioselective Acylation

| Acylating Agent | Catalyst/Conditions | Solvent | C2-Monoacylate (%) | C3-Monoacylate (%) | Diacylate (%) | Reference |

| Acetic Anhydride | N-Methylimidazole (NMI) | Toluene | 23 | 71 | 5 | [1] |

| Acetic Anhydride | Oligopeptide Catalyst 1 | Toluene | 55 | 37 | 9 | [1] |

| Acetic Anhydride | Oligopeptide Catalyst 2 | Toluene | 76 | 21 | 3 | [1] |

| Octanoyl Chloride | Pyridine, -5°C | Pyridine | High selectivity for C2 | - | - | [2] |

Note: Product ratios can be influenced by reaction time, temperature, and stoichiometry of reagents.

Experimental Protocols

This section provides detailed methodologies for key transformations of the free hydroxyl groups in this compound.

Synthesis of this compound

A foundational experiment is the preparation of the starting material itself.

Procedure:

-

A mixture of methyl α-D-glucopyranoside (60 g, 0.31 mol), freshly fused and powdered zinc chloride (45 g), and benzaldehyde (150 mL) is stirred at room temperature for 48 hours.[3]

-

The resulting pale-yellow, cloudy reaction mixture is poured slowly, with stirring, into 1.25 L of cold water.

-

The mixture is stirred for an additional 10 minutes and then refrigerated overnight.

-

Hexane (75 mL) is added, and the mixture is stirred for 30 minutes to aid in removing excess benzaldehyde.

-

The product is collected by filtration on a Büchner funnel, washed twice with 100 mL of cold water, and dried under vacuum at room temperature overnight.

-

Recrystallization from chloroform-ether affords the pure product.[3]

Selective Acylation: 2-O-Octanoyl Derivative

Procedure:

-

Dissolve this compound (200 mg, 0.71 mmol) in dry pyridine (3 mL).[2]

-

Cool the solution to -5°C.

-

Add octanoyl chloride (0.13 mL, 1.1 molar eq.) to the cooled solution.[2]

-

Stir the reaction mixture at -5°C for 6 hours.

-

Allow the reaction to proceed overnight at room temperature with continuous stirring.

-

Monitor the reaction progress by TLC (CH3OH-CHCl3, 1:14).

-

Upon completion, pour the reaction mixture into ice-water and extract with chloroform.

-

Wash the organic layer with a 5% HCl solution, a saturated NaHCO3 solution, and finally with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting syrup by silica gel column chromatography (eluent: CH3OH-CHCl3, 1:14) to yield the crystalline 2-O-octanoyl derivative.[2]

Selective Alkylation: Benzylation

Procedure:

-

Dissolve this compound in dry toluene.[4]

-

Add solid potassium hydroxide.

-

Add benzyl bromide and heat the mixture to boiling.

-

Monitor the reaction for full conversion (typically 6 hours).

-

After cooling, filter the reaction mixture.

-

Concentrate the filtrate and recrystallize the crude product from ethanol to obtain the pure dibenzyl product.[4]

Organotin-Mediated Selective Acylation

The use of organotin intermediates, such as dibutyltin oxide, can significantly enhance the regioselectivity of acylation, often favoring the C3 position.

Procedure:

-

Reflux a mixture of this compound and one equivalent of dibutyltin oxide in anhydrous methanol.[5][6]

-

Remove the solvent under reduced pressure to obtain the 2,3-O-stannylene derivative as a solid.

-

Dissolve the tin complex in a suitable solvent (e.g., 1,4-dioxane).

-

Add the acylating agent (e.g., a substituted benzoyl chloride) at room temperature.

-

After the reaction is complete, remove the solvent and purify the product by column chromatography.[5]

Visualization of Key Processes

The following diagrams, generated using Graphviz, illustrate the molecular structure and key reaction pathways.

References

- 1. uni-giessen.de [uni-giessen.de]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Benzylidene Acetal: A Strategic Protecting Group in Carbohydrate Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic manipulation of hydroxyl groups is a cornerstone of synthetic carbohydrate chemistry. Among the arsenal of protecting groups available, the benzylidene acetal holds a prominent position due to its ease of introduction, stability, and, most importantly, its capacity for regioselective cleavage. This guide provides a comprehensive overview of the role of benzylidene acetals in the synthesis of complex carbohydrates, detailing their formation, stability, deprotection strategies, and influence on glycosylation reactions.

Introduction to Benzylidene Acetals in Carbohydrate Chemistry

Carbohydrates are characterized by a high density of hydroxyl groups with similar reactivity, making their selective functionalization a significant challenge.[1] Protecting groups are therefore indispensable tools for temporarily masking certain hydroxyls while others are modified.[2][3] Cyclic acetals, formed by the reaction of a diol with an aldehyde or ketone, are particularly useful for protecting vicinal (1,2) or 1,3-diols.[4]

The benzylidene acetal, typically formed from benzaldehyde, is one of the most widely used protecting groups for 1,3-diols in carbohydrate chemistry, most notably for the simultaneous protection of the 4- and 6-hydroxyl groups of hexopyranosides.[5] This protection strategy is favored because it imparts conformational rigidity to the pyranose ring and allows for subsequent regioselective manipulation.

Formation of Benzylidene Acetals

The formation of a benzylidene acetal is an acid-catalyzed reaction between a suitable diol on the carbohydrate and benzaldehyde or a benzaldehyde equivalent, such as benzaldehyde dimethyl acetal.[6][7] The reaction is reversible and driven to completion by the removal of water, often using a Dean-Stark trap or molecular sieves.[7]

A key advantage of benzylidene acetals is the high regioselectivity observed during their formation. In hexopyranosides like glucose, mannose, and galactose, the reaction with benzaldehyde preferentially forms a six-membered ring across the 4- and 6-hydroxyl groups.[8] This selectivity is thermodynamically driven, as the resulting 1,3-dioxane ring fused to the pyranose ring is a stable arrangement.[9]

-

4,6-O-Benzylidene Acetal Formation: This is the most common and thermodynamically favored product for glucopyranosides, mannopyranosides, and galactopyranosides.[8]

-

2,3-O-Benzylidene Acetal Formation: While less common, formation on vicinal cis-diols can occur, particularly in mannosides, sometimes leading to the formation of a 2,3:4,6-di-O-benzylidene derivative.[5] However, specific catalysts can favor the 4,6-acetal.[5]

The formation of a benzylidene acetal proceeds through a standard acid-catalyzed acetalization mechanism.

Caption: Mechanism of 4,6-O-Benzylidene Acetal Formation.

Stability of Benzylidene Acetals

The stability profile of benzylidene acetals makes them highly versatile in multi-step syntheses.

-

Stable Conditions: They are robust under basic, nucleophilic, and many reductive and oxidative conditions.[4][10] This allows for a wide range of transformations on other parts of the carbohydrate, such as esterification, etherification, and oxidation of unprotected hydroxyl groups.

-

Labile Conditions: Benzylidene acetals are sensitive to acidic conditions and are readily cleaved by acid hydrolysis.[10][11] This lability, however, can be tuned. For instance, the di-tert-butylsilylene (DTBS) group has been introduced as a more acid-stable alternative for protecting 4,6-diols when the benzylidene group is not sufficiently stable.[9]

Deprotection and Regioselective Opening

The removal of the benzylidene group can be achieved in several ways, with the regioselective reductive opening being a particularly powerful synthetic tool.

Treatment with aqueous acid (e.g., acetic acid, trifluoroacetic acid) or Lewis acids effectively removes the benzylidene group, regenerating the 4,6-diol.[10][12]

Catalytic hydrogenation (e.g., using Pd/C or Pd(OH)₂/C) can also cleave the acetal, although this method will also remove other common protecting groups like benzyl ethers.[12] A combination of triethylsilane (Et₃SiH) and Pd/C has been shown to be effective for this purpose.[13]

The most significant advantage of the 4,6-O-benzylidene acetal is its ability to be opened regioselectively under reductive conditions to afford either a 4-O-benzyl ether with a free 6-OH, or a 6-O-benzyl ether with a free 4-OH.[14][15] This transformation unmasks one hydroxyl group for further functionalization while leaving the other protected as a stable benzyl ether.

The outcome of the reductive opening is highly dependent on the reagents used.[14][15]

-

Formation of 4-O-Benzyl, 6-OH: Reagents such as diisobutylaluminium hydride (DIBAL-H) in specific solvents or NaCNBH₃-HCl are commonly used.[16][17]

-

Formation of 6-O-Benzyl, 4-OH: Reagents like borane-trimethylamine complex with AlCl₃ or Et₃SiH with a Lewis acid (e.g., TfOH) typically favor this outcome.[8][15]

The mechanism is thought to involve the coordination of a Lewis acid or borane to one of the acetal oxygens, followed by hydride attack.[14] The regioselectivity is determined by which oxygen (O-4 or O-6) is the better Lewis base and by steric factors.[14]

Experimental Protocols

This procedure describes the synthesis of methyl 4,6-O-benzylidene-α-D-glucopyranoside.[5][18]

-

Materials:

-

Methyl α-D-glucopyranoside

-

Benzaldehyde dimethyl acetal

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) or p-toluenesulfonic acid (TsOH)

-

Acetonitrile (anhydrous)

-

Triethylamine (Et₃N)

-

-

Procedure:

-

Dissolve methyl α-D-glucopyranoside (1.0 eq) in anhydrous acetonitrile (approx. 10 mL per mmol of glycoside).

-

Add benzaldehyde dimethyl acetal (1.2 eq).

-

Add the acid catalyst, Cu(OTf)₂ (0.05–0.1 eq) or TsOH (catalytic amount).[5]

-

Stir the reaction mixture at room temperature. The reaction can be sonicated if the starting material has low solubility.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours with Cu(OTf)₂.[5]

-

Upon completion, quench the reaction by adding Et₃N (approx. 0.2 eq).

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography or by precipitation/recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure methyl 4,6-O-benzylidene-α-D-glucopyranoside.[18]

-

This procedure describes the formation of a 6-O-benzyl ether with a free 4-OH group.[8]

-

Materials:

-

4,6-O-Benzylidene protected glycoside

-

Triethylsilane (Et₃SiH)

-

Trifluoromethanesulfonic acid (TfOH) or another suitable Lewis acid

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Molecular sieves 4Å

-

-

Procedure:

-

Dissolve the 4,6-O-benzylidene protected glycoside (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere (Argon or Nitrogen).

-

Add activated molecular sieves 4Å and stir for 30-60 minutes at room temperature.

-

Cool the mixture to -78 °C.

-

Add Et₃SiH (2.0-3.0 eq) followed by the slow addition of TfOH (2.0-3.0 eq).[8]

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction by adding Et₃N and methanol.

-

Dilute the mixture with CH₂Cl₂ or ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain the desired 6-O-benzyl ether.[8]

-

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the formation and regioselective opening of benzylidene acetals.

Table 1: Formation of 4,6-O-Benzylidene Acetals

| Substrate | Reagents | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Methyl α-D-glucopyranoside | Benzaldehyde dimethyl acetal | p-TsOH | DMF | 16 | ~75 | [19] |

| Salicin | Benzaldehyde dimethyl acetal | p-TsOH | DMF | - | - | |

| Various Diols | Benzaldehyde dimethyl acetal | Cu(OTf)₂ | Acetonitrile | < 1 | High | [5] |

| D-Glucose | Benzaldehyde | Dowex 50WX8 | CH₃CN | 2 | >90 | [19] |

Table 2: Regioselective Reductive Opening of 4,6-O-Benzylidene Acetals

| Substrate (Derivative of) | Reagent System | Product (Free OH at) | Solvent | Yield (%) | Reference |

| Methyl α-D-glucoside | DIBAL-H (from toluene) | 6-OH | Toluene/CH₂Cl₂ | High | [17] |

| Methyl α-D-glucoside | DIBAL-H (from CH₂Cl₂) | 4-OH | CH₂Cl₂ | High | [17] |

| Methyl α-D-mannoside | DIBAL-H (from toluene) | 6-OH | Toluene/CH₂Cl₂ | High | [17] |

| Methyl α-D-mannoside | DIBAL-H (from CH₂Cl₂) | 4-OH | CH₂Cl₂ | High | [17] |

| Various Glycosides | Et₃SiH / TfOH | 4-OH | CH₂Cl₂ | Good to High | [8] |

| Various Glycosides | BH₃·THF / Sc(OTf)₃ | 6-OH | THF | High | [20] |

Influence on Glycosylation and Other Applications

The presence of a 4,6-O-benzylidene acetal is not merely a passive protection strategy; it actively influences the reactivity and stereoselectivity of the glycoside. The rigid bicyclic system can affect the conformation of the pyranose ring, which in turn impacts the stereochemical outcome of glycosylation reactions at the anomeric center.[20][21] For example, in manno-type donors, a 4,6-O-benzylidene group is a strong control element for achieving β-glycosides.[21] However, this directing effect can be overridden by other protecting groups on the ring, such as a 3-O-acyl group.[21]

Beyond its role in oligosaccharide synthesis, the benzylidene acetal group can also serve as a precursor to a carboxylic acid. Direct oxidation of a 4,6-O-benzylidene acetal can yield a C-6 carboxylic acid, providing an efficient route to uronic acid derivatives, which are important components of glycosaminoglycans.[22][23]

Caption: Experimental workflow for carbohydrate synthesis.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. researchgate.net [researchgate.net]

- 3. Protecting group migrations in carbohydrate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Benzaldehyde - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Reductive opening of benzylidene group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Novel protecting groups in carbohydrate chemistry [comptes-rendus.academie-sciences.fr]

- 10. Benzylidene Acetals [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]

- 14. Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors: Verification of the Disarming Influence of the trans-gauche Conformation of C5–C6 Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. semanticscholar.org [semanticscholar.org]

- 23. Benzylidene Acetal Protecting Group as Carboxylic Acid Surrogate: Synthesis of Functionalized Uronic Acids and Sugar Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Data (IR, Mass Spec) for Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) and mass spectrometry (MS) data for Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside, a key intermediate in carbohydrate chemistry and drug development.[1][2] This document presents quantitative spectroscopic data in a structured format, outlines detailed experimental protocols, and includes a visual representation of the analytical workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (C₁₄H₁₈O₆, Molar Mass: 282.29 g/mol ).[3][4]

Table 1: Infrared (IR) Spectroscopy Data

The solid-state FTIR spectrum of this compound, typically obtained using a KBr pellet, exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450 | Strong, Broad | O-H Stretching (intermolecular hydrogen bonding of free hydroxyl groups at C2 and C3) |

| ~3060, 3030 | Weak | C-H Stretching (aromatic) |

| ~2930, 2870 | Medium | C-H Stretching (aliphatic, from methyl and pyranose ring CH/CH₂) |

| ~1450, 1380 | Medium | C-H Bending (aliphatic) |

| ~1280, 1210 | Strong | C-O Stretching (acetal, ether) |

| ~1100 - 1000 | Very Strong | C-O, C-C Stretching (pyranose ring fingerprint region) |

| ~750, 695 | Strong | C-H Out-of-plane Bending (monosubstituted benzene ring) |

Table 2: Mass Spectrometry (MS) Data

The mass spectrum of this compound is typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). The fragmentation pattern is characteristic of the benzylidene acetal and the glucopyranoside core.

| Mass-to-Charge Ratio (m/z) | Putative Fragment Assignment |

| 282 | [M]⁺ (Molecular Ion) |

| 251 | [M - OCH₃]⁺ |

| 178 | [C₇H₆O₂]⁺ (Fragment from benzylidene acetal cleavage) |

| 107 | [C₇H₇O]⁺ (Tropylium-like ion from benzylidene group)[3] |

| 105 | [C₇H₅O]⁺ (Benzoyl cation)[3] |

| 73 | [C₃H₅O₂]⁺ (Fragment from the pyranose ring)[3] |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below.

2.1 Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

A small amount of finely ground this compound (approximately 1-2 mg) is mixed with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is homogenized by gentle grinding.

-

The powdered mixture is then transferred to a pellet-pressing die.

-

A pressure of 7-10 tons is applied for several minutes to form a transparent or semi-transparent pellet.

-

-

Data Acquisition:

-

The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

A background spectrum of a blank KBr pellet is recorded.

-

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

2.2 Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

A dilute solution of this compound is prepared in a suitable volatile solvent such as methanol or ethyl acetate.

-

-

Instrumentation and Data Acquisition:

-

Gas Chromatograph (GC): An appropriate capillary column (e.g., HP-5ms) is used for the separation. The oven temperature is programmed to ensure the elution of the compound. A typical program might start at 100°C, hold for 2 minutes, and then ramp up to 250°C at 10°C/min.

-

Ionization: Electron Ionization (EI) is commonly used, with a standard electron energy of 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrum is recorded over a mass range of m/z 40-400.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for this compound.

Caption: Experimental workflow for IR and MS analysis.

References

Methodological & Application

Application Notes: The Utility of Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside in Carbohydrate-Based Drug Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbohydrates are fundamental biopolymers that play a crucial role in numerous biological processes. Their inherent chirality and structural diversity make them valuable starting materials, or "chiral pools," for the synthesis of complex organic molecules and pharmaceuticals.[1][2] In recent years, carbohydrate-based drugs have gained significant attention for the treatment of various diseases, including viral infections and cancer.[3][4][5] Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside is a key synthetic intermediate derived from methyl α-D-glucopyranoside.[6][7] Its primary function is to act as a protecting group for the hydroxyl functionalities at the C-4 and C-6 positions of the glucopyranoside ring.[8][9] This selective protection allows for specific chemical modifications at the C-2 and C-3 positions, making it an essential chiral building block in the multi-step synthesis of complex carbohydrate-based drugs and other glycosylated compounds.[10][11]

// Node Definitions Start [label="Methyl α-D-glucopyranoside", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Methyl 4,6-O-benzylidene-\nalpha-D-glucopyranoside", fillcolor="#FBBC05", fontcolor="#202124", shape=Mdiamond]; Derivatization [label="Selective Derivatization\n(C-2 and C-3 positions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotection [label="Deprotection of\nBenzylidene Group", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final [label="Carbohydrate-Based\nDrug Candidates\n(Antiviral, Anticancer, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=octagon];

// Edges Start -> Intermediate [label="Protection\n(Benzaldehyde Dimethyl Acetal)", color="#5F6368"]; Intermediate -> Derivatization [label="Acylation, Alkylation,\nGlycosylation, etc.", color="#5F6368"]; Derivatization -> Deprotection [label="Further modifications\n& purification", color="#5F6368"]; Deprotection -> Final [label="Final Synthesis Steps", color="#5F6368"]; }

Figure 1: General workflow for drug synthesis using the target compound.

Applications in Drug Synthesis

The structural framework provided by this compound is leveraged in the development of various therapeutic agents. The precise manipulation of the hydroxyl groups at C-2 and C-3 is critical for creating derivatives with specific biological activities.

-

Antiviral Agents: Carbohydrates are essential components of many antiviral drugs.[12][13] The synthesis of nucleoside analogs, which are a cornerstone of antiviral therapy for diseases like HIV and hepatitis, often starts from chiral precursors derived from monosaccharides like D-glucose.[1][3] The protected glucopyranoside serves as a scaffold to introduce various functionalities and build the complex structures required for antiviral activity.[2]

-

Anticancer Agents: Altered glucose metabolism is a hallmark of cancer cells, which has been exploited for targeted cancer therapy.[14] This has spurred the design and synthesis of carbohydrate-based anticancer agents.[4][15] For instance, podophyllotoxin, a potent cytotoxic agent, has been conjugated with glucose moieties to improve its therapeutic index.[14] The synthesis of such glycoconjugates often involves protected sugar intermediates like this compound to ensure regioselective attachment of the sugar to the drug molecule.[14]

-

Antibacterial Agents: Derivatives of this compound have been synthesized and evaluated for their antibacterial properties against various human pathogenic bacteria.[6][16] Direct acylation at the free hydroxyl positions has been shown to produce compounds with potential antibacterial activity.[16]

Experimental Protocols

The following sections detail the methodologies for the synthesis, derivatization, and deprotection of this compound.

This protocol describes the formation of the benzylidene acetal from methyl-α-D-glucopyranoside (1). This reaction protects the C-4 and C-6 hydroxyl groups.[9][16]

// Reactant and Product Nodes reactant [label="Methyl α-D-glucopyranoside"]; product [label="Methyl 4,6-O-benzylidene-α-D-glucopyranoside"];

// Reaction Arrow with Conditions reactant -> product [label=<Benzaldehyde dimethyl acetal,Camphor-10-sulphonic acid (cat.)Dry DMF, 50°C, 6h>, fontcolor="#4285F4", fontsize=10]; }

Figure 2: Reaction scheme for the synthesis of the title compound.

Materials:

-

Methyl-α-D-glucopyranoside (1)

-

Benzaldehyde dimethyl acetal

-

Camphor-10-sulphonic acid

-

Dry Dimethylformamide (DMF)

-

Triethylamine (Et3N)

-

Ethyl acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate-hexane)

Procedure:

-

Dissolve methyl-α-D-glucopyranoside (1) (e.g., 5 g, 25.74 mmol) in dry DMF (30 ml).[16]

-

Add benzaldehyde dimethyl acetal (e.g., 5 ml, 33.5 mmol) and a catalytic amount of camphor-10-sulphonic acid (e.g., 100 mg).[16]

-

Heat the mixture at 50°C for approximately 6 hours.[16]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., ethyl acetate-hexane, 3:1).[16]

-

After completion, cool the mixture to room temperature and neutralize the acid catalyst with triethylamine.[16]

-

Dilute the mixture with ethyl acetate and wash sequentially with saturated NaHCO3 solution and brine.[16]

-

Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.[16]

-

Purify the resulting residue by silica gel column chromatography to yield this compound (2) as a white crystalline solid.[16]

With the C-4 and C-6 hydroxyls protected, the C-2 and C-3 positions are available for further reactions, such as acylation or benzylation.

A. Acylation (Example: Octanoylation) [16]

-

To a solution of this compound (2) in a suitable solvent (e.g., pyridine), add octanoyl chloride dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with ice water and extract the product with an organic solvent (e.g., chloroform).

-

Wash the organic layer with dilute HCl, saturated NaHCO3, and brine.

-

Dry the organic phase over Na2SO4, concentrate, and purify by column chromatography to yield the 2-O-acylated product.

B. Benzylation [17]

-

Suspend this compound (3) in toluene.

-

Add powdered potassium hydroxide (KOH) and benzyl bromide.

-

Heat the mixture to reflux for approximately 6 hours.

-

After cooling, filter the mixture and concentrate the filtrate.

-

Recrystallize the crude product from ethanol to obtain the pure dibenzyl product (4) (Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside).

}

Figure 3: Pathways for derivatization and subsequent deprotection.

The removal of the benzylidene group is a critical step to liberate the C-4 and C-6 hydroxyls for further modification or to yield the final product. Catalytic transfer hydrogenation offers a mild and efficient alternative to traditional hydrogenolysis or harsh acidic conditions.[18][19]

Materials:

-

Benzylidene-protected carbohydrate derivative

-

Methanol (CH3OH)

-

Triethylsilane (Et3SiH)

-

10% Palladium on Carbon (Pd/C)

Procedure:

-

Dissolve the benzylidene-protected carbohydrate in methanol.[18]

-

Add 10% Pd/C catalyst to the solution.[18]

-

Add triethylsilane to the mixture.[18]

-

Stir the reaction at room temperature. The reaction is typically high-yielding and clean.[19][20]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected diol product.[18]

Quantitative Data Summary

The following tables summarize quantitative data from representative synthetic procedures involving this compound and its derivatives, as reported in the literature.

Table 1: Synthesis and Derivatization Yields

| Entry | Reaction | Starting Material | Product | Yield (%) | Reference |

| 1 | Benzylidene Acetal Formation | Methyl-α-D-glucopyranoside | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | 76% | [16] |

| 2 | Octanoylation | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Methyl 4,6-O-benzylidene-2-O-octanoyl-α-D-glucopyranoside | 70.5% | [16] |

| 3 | Benzylation | Phenyl 4,6-O-benzylidene-3-deoxy-3-fluoro-1-thio-β-d-glucopyranoside | Phenyl 2-O-benzyl-4,6-O-benzylidene-3-deoxy-3-fluoro-1-thio-β-d-glucopyranoside | 82% | [21] |

| 4 | Benzylation | Phenyl 3-O-benzyl-4,6-O-benzylidene-1-thio-α-d-glucopyranoside | Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-α-d-glucopyranoside | 83% | [21] |

Table 2: Physical Properties of Synthesized Compounds

| Compound Name | Appearance | Melting Point (°C) | Reference |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | White crystalline solid | 160-163 | [16] |

| Methyl 4,6-O-benzylidene-2-O-octanoyl-α-D-glucopyranoside | Needles | 149-151 | [16] |

| Phenyl 3-O-benzyl-2-deoxy-2-fluoro-4,6-O-benzylidene-1-thio-β-d-mannopyranoside | White solid | 156-157 | [21] |

| Methyl-2,3-di-O-benzyl-4,6-di-O-ethyl-α-d-glucopyranoside | Light-brown solid | 79-83 | [17] |

Table 3: Analytical Data for Selected Acyl Derivatives

| Compound | Formula | Calculated Analysis | Found Analysis | Reference |

| Methyl 4,6-O-benzylidene-2-O-octanoyl-α-D-glucopyranoside | C22H32O7 | C, 64.68; H, 7.89% | C, 64.70; H, 7.91% | [16] |

| Methyl 4,6-O-benzylidene-3-O-decanoyl-2-O-undecanoyl-α-D-glucopyranoside | C24H34O8 | C, 63.98; H, 7.60% | C, 63.99; H, 7.62% | [16] |

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]